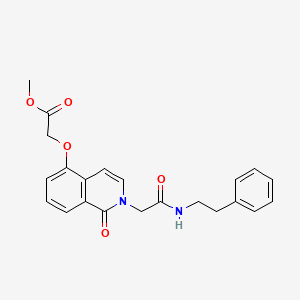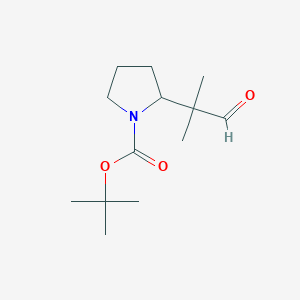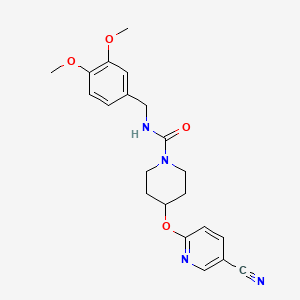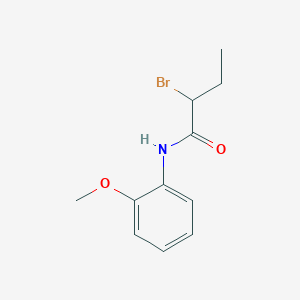
3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also includes a cyclohexene ring and an oxazolidine-2,4-dione group.Chemical Reactions Analysis
Piperidine derivatives, such as this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Immunomodulatory Activities
Derivatives of piperidine and oxazolidine with cyclohexyl and allyl substituents have shown pharmacological importance. For instance, studies have indicated that introducing the N-cyclohexylcarboxamide substituent can diminish general toxicity and increase anti-inflammatory activity. This suggests a correlation between chemical structure and biological activity, where the presence of cyclohexyl and allyl radicals imparts anti-inflammatory and immunosuppressive properties to these derivatives (Błaszczyk & Gieldanowski, 1976).
Synthesis and Aromatase Inhibition
Another important application is in the synthesis and evaluation of 3-cycloalkyl-substituted derivatives for their aromatase inhibition properties. These compounds have shown promising results in vitro for the inhibition of human placental aromatase, a crucial enzyme in the conversion of androgens to estrogens. This suggests their potential in treating estrogen-dependent diseases, such as mammary tumors (Hartmann et al., 1992).
Antimicrobial Activities
Compounds derived from oxazolidine-2,4-diones have also been synthesized for their antibacterial and antifungal activities. For example, a series of new compounds with the oxazolidine-2,4-dione structure were screened for in vitro antibacterial and antifungal activities, showing effectiveness against various pathogens. This highlights the antimicrobial potential of these derivatives (Prakash et al., 2010).
Novel Synthetic Methods
Research has also focused on the development of novel synthetic methods for oxazolidine-2,4-diones using atmospheric carbon dioxide. This approach offers a sustainable and efficient pathway to synthesize biologically important compounds featuring the oxazolidine-2,4-dione motif under mild conditions (Zhang et al., 2015).
Heterocyclic Compound Synthesis
The cyclohexane-1,3-dione derivatives, related structurally to the oxazolidine-2,4-diones, have been identified as key precursors in synthesizing a wide array of biologically active molecules, showcasing their versatility in medicinal chemistry and drug design (Sharma et al., 2021).
Wirkmechanismus
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be significant in drug design and play a crucial role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . The exact pathways and their downstream effects influenced by this compound would need further investigation.
Result of Action
Piperidine derivatives have been found to have a range of biological activities
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are not fully understood due to the limited available research. It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
The cellular effects of this compound are not well-documented due to the lack of comprehensive studies. It is known that piperidine derivatives can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the limited available research. It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented due to the lack of comprehensive studies. It is known that piperidine derivatives can have a range of effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented due to the lack of comprehensive studies. It is known that piperidine derivatives can have a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood due to the limited available research. It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented due to the lack of comprehensive studies. It is known that piperidine derivatives can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood due to the limited available research. It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13-10-21-15(20)17(13)12-6-8-16(9-7-12)14(19)11-4-2-1-3-5-11/h1-2,11-12H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEVRNHSUBYZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)





![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)

![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)
![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)
